
4-(Dichloromethyl)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dichloromethyl)picolinonitrile is an organic compound with the molecular formula C7H4Cl2N2 It is a derivative of picolinonitrile, featuring a dichloromethyl group attached to the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Rieche formylation, where dichloromethyl methyl ether acts as the formyl source, and titanium tetrachloride is used as a catalyst . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods: Industrial production of 4-(Dichloromethyl)picolinonitrile may involve large-scale Rieche formylation or other proprietary methods developed for higher yields and purity. The specifics of these methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 4-(Dichloromethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted picolinonitrile derivatives.
科学研究应用
4-(Dichloromethyl)picolinonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: Used in the production of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 4-(Dichloromethyl)picolinonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The pathways involved can include inhibition of key enzymes in metabolic pathways or signaling cascades .
相似化合物的比较
- 4-(Dichloromethyl)pyridine-2-carbonitrile
- 3-Hydroxy-4-substituted picolinonitriles
Comparison: 4-(Dichloromethyl)picolinonitrile is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and potential biological activity compared to other picolinonitrile derivatives. The dichloromethyl group can undergo specific reactions that other substituents may not, making it valuable in synthetic and medicinal chemistry .
属性
分子式 |
C7H4Cl2N2 |
|---|---|
分子量 |
187.02 g/mol |
IUPAC 名称 |
4-(dichloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c8-7(9)5-1-2-11-6(3-5)4-10/h1-3,7H |
InChI 键 |
RUFWNXGZIFEBTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C(Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


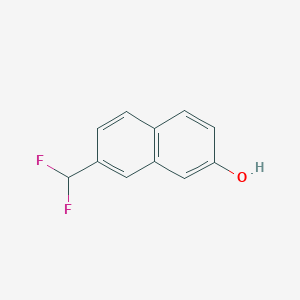
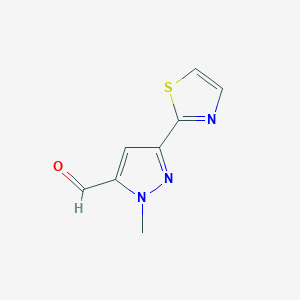
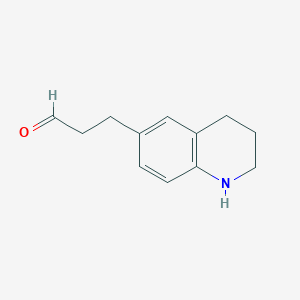
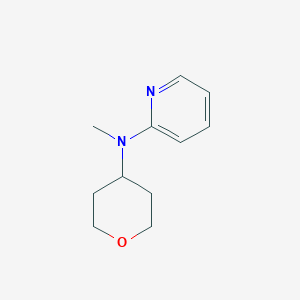
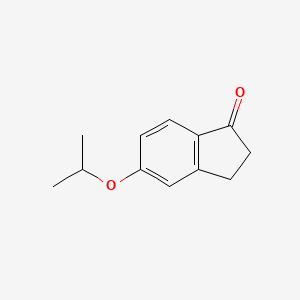

![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)


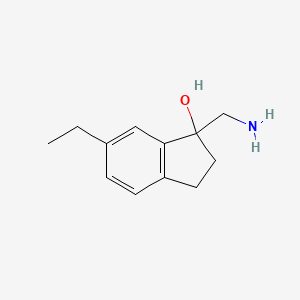
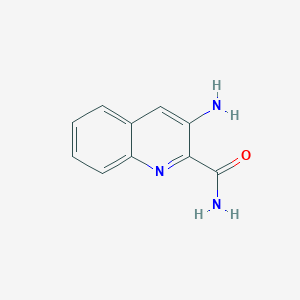

![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)
